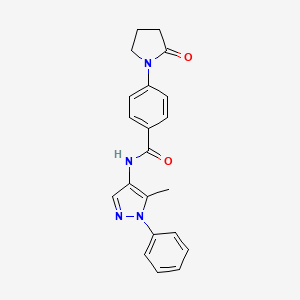
N-(5-methyl-1-phenylpyrazol-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1-phenylpyrazol-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide, commonly known as MPB, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. MPB is a small molecule that belongs to the pyrazole family and has been shown to exhibit various biological activities.
作用機序
The mechanism of action of MPB is not fully understood, but it has been suggested that MPB may inhibit the activity of various enzymes and signaling pathways that are involved in cancer growth and inflammation. MPB has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. MPB has also been shown to inhibit the activity of various kinases that are involved in cancer growth and proliferation.
Biochemical and Physiological Effects
MPB has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of COX-2 activity, and the inhibition of bacterial and fungal growth. MPB has also been found to induce apoptosis, a process of programmed cell death that is important for the removal of damaged or abnormal cells.
実験室実験の利点と制限
MPB has several advantages for lab experiments, including its high purity and availability, as well as its well-defined structure. However, MPB also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on MPB. One area of interest is the development of MPB analogs that exhibit improved bioactivity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of MPB, which could lead to the development of new drugs for the treatment of cancer and inflammatory diseases. Finally, the application of MPB in nanomedicine, drug delivery systems, and biosensors can also be explored.
合成法
The synthesis of MPB involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 4-aminoantipyrine, which is then reacted with phenacyl bromide to form 4-phenacylaminoantipyrine. This compound is then reacted with hydrazine hydrate to form 5-methyl-1-phenylpyrazole-4-carbohydrazide. The final step involves the reaction of 5-methyl-1-phenylpyrazole-4-carbohydrazide with 4-(2-oxopyrrolidin-1-yl)benzoic acid to form MPB.
科学的研究の応用
MPB has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. MPB has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MPB has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. Additionally, MPB has been found to exhibit anti-microbial activity against various bacterial and fungal strains.
特性
IUPAC Name |
N-(5-methyl-1-phenylpyrazol-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15-19(14-22-25(15)18-6-3-2-4-7-18)23-21(27)16-9-11-17(12-10-16)24-13-5-8-20(24)26/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQKVNSGHMKUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
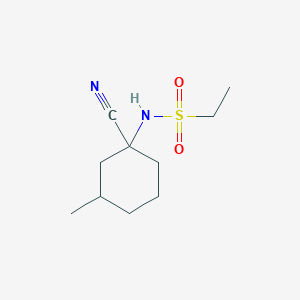
![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
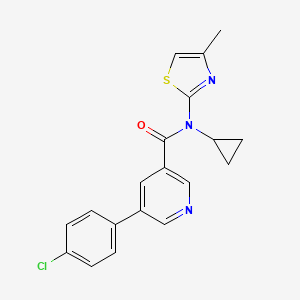
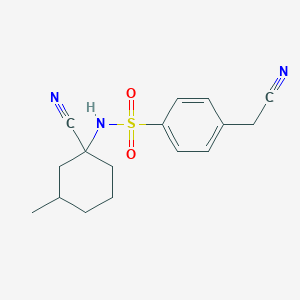
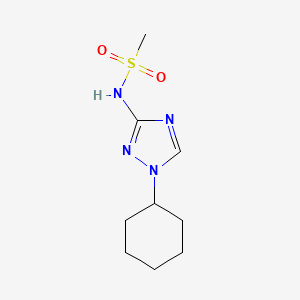
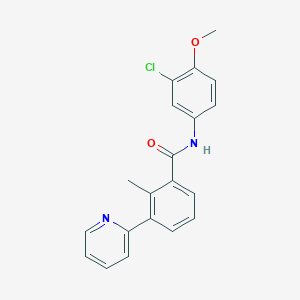
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
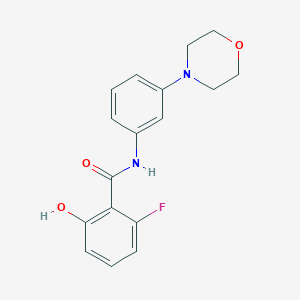
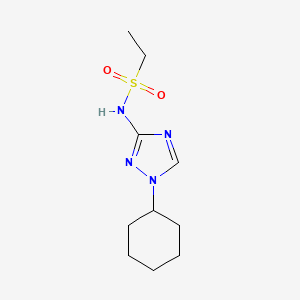
![N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663226.png)
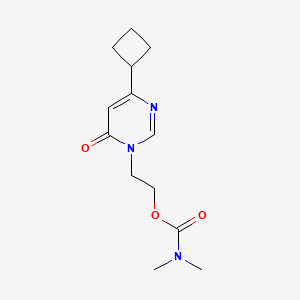
![(4-Hydroxyoxan-4-yl)-[4-[(4-methylphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7663238.png)
